(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral, Fmoc-protected amino acid derivative with the molecular formula C₂₅H₂₃NO₄ and a molecular weight of 401.45 g/mol . Its structure includes:
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used protecting group in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during amino acid coupling.
- An (S)-configured chiral center at the α-carbon, critical for maintaining stereochemical integrity in peptide sequences.
- An o-tolyl (2-methylphenyl) substituent, introducing steric bulk and hydrophobicity.
This compound is primarily employed as a building block in peptide synthesis, particularly for incorporating aromatic side chains with tailored steric and electronic properties . Analytical data confirm its high purity (99.76% by HPLC) and structural consistency (¹H NMR) .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)23(14-24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJJHZZZEHMKOE-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136972 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-26-5 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Propanoic Acid Moiety: The protected amino acid is then subjected to a series of reactions to introduce the propanoic acid moiety. This may involve alkylation reactions using appropriate alkyl halides and bases.
Introduction of the o-Tolyl Group: The o-tolyl group is introduced through a substitution reaction, where the appropriate o-tolyl halide is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis platforms also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the Fmoc group or the o-tolyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Peptide Synthesis
Fmoc Protecting Group : The most notable application of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid is as a protecting group in peptide synthesis. The Fmoc group allows for the selective protection of the amino group during the stepwise formation of peptides. This selectivity is crucial for synthesizing complex peptides where maintaining the integrity of functional groups is essential.
Mechanism
- Protection : The amino group is protected with the Fmoc group, allowing for subsequent reactions without interference.
- Deprotection : Under basic conditions, the Fmoc group can be removed, exposing the amino group for further reactions.
This ability to protect and deprotect functional groups makes it a versatile tool in peptide synthesis.
Medicinal Chemistry
In medicinal chemistry, this compound plays a vital role in developing peptide-based therapeutics. Its applications include:
- Targeting Specific Biological Pathways : Researchers utilize this compound to create peptide analogs that can selectively bind to receptors involved in various diseases, including cancer.
Case Studies
- Peptide-Based Drug Development : In recent studies, this compound was used to synthesize novel peptide analogs targeting specific receptors associated with cancer progression. These synthesized peptides exhibited enhanced binding affinities compared to traditional counterparts, indicating improved therapeutic efficacy.
- Inhibition Studies : The compound has also been tested for its ability to inhibit type III secretion system (T3SS) activity in pathogenic bacteria, demonstrating concentration-dependent inhibition. This suggests its potential as a therapeutic agent against bacterial infections.
Biological Studies
Apart from its synthetic applications, this compound is used in biological studies to investigate enzyme-substrate interactions and protein-protein interactions. These studies are crucial for understanding various biological processes and mechanisms at the molecular level.
Summary of Biological Activities
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group during peptide formation. |
| Medicinal Chemistry | Aids in developing peptide-based therapeutics targeting specific pathways. |
| Biological Studies | Investigates enzyme-substrate and protein-protein interactions. |
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The o-tolyl group contributes to hydrophobic interactions, enhancing the compound’s stability and activity in biological systems.
Comparison with Similar Compounds
Key Observations:
Target Compound:
Comparable Compounds:
- Naphthyl Derivative: Exhibits enhanced interactions in biological systems due to π-π stacking with aromatic amino acids in enzymes or receptors .
- 2-Methylpyridinyl Analog : The pyridine ring’s basicity may facilitate protonation at physiological pH, enhancing solubility and membrane permeability .
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid, commonly referred to as Fmoc-Tyr(t-Bu)-OH, is a chiral amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. Its unique structural features and protective functionalities facilitate various biological activities, making it a valuable compound in research and pharmaceutical applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
- Molecular Weight : 402.44 g/mol
- CAS Number : 95753-56-3
- Purity : Typically >95% for research applications
The biological activity of this compound primarily arises from its role as a protecting group during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group, allowing for selective reactions in peptide bond formation. Upon deprotection, the compound can engage in enzyme-substrate interactions, influencing protein folding and stability.
Biological Activities
- Peptide Synthesis : The compound is extensively utilized in synthesizing peptides and peptidomimetics due to its ability to protect the amino group during reactions.
- Medicinal Chemistry : It serves as a building block for developing peptide-based drugs, enhancing therapeutic efficacy through targeted action.
- Biological Studies : Employed to investigate protein-protein interactions and enzyme mechanisms, contributing to a better understanding of biological processes.
Case Studies
- Taste Modulation : Research has indicated that compounds like this compound can modulate taste perception by acting as antagonists to human type 2 taste receptors (hT2Rs). This modulation has implications for treating conditions related to obesity and diabetes by influencing dietary choices and nutrient absorption .
- Protein Interaction Studies : A study demonstrated that the compound could effectively participate in enzyme-substrate interactions, showcasing its role in biochemical pathways relevant to drug design and development .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid | Contains p-tolyl group | Peptide synthesis, medicinal chemistry |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid | Contains phenyl group | Similar applications but less versatile |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid | Contains methoxy-substituted phenyl group | Enhanced solubility in certain solvents |
Q & A
What are the critical safety considerations when handling (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid in laboratory settings?
Basic Question
Answer:
This compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and causes skin/eye irritation (Category 2). Key safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) to avoid inhalation of dust .
- Ventilation : Conduct reactions in fume hoods to minimize aerosol exposure .
- Emergency Protocols : For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution for 20 minutes and seek medical attention .
What synthetic strategies are recommended for introducing the Fmoc-protected amino group in this compound?
Basic Question
Answer:
The Fmoc group is typically introduced via carbamate formation. A standard protocol involves:
Activation : React 9-fluorenylmethyl chloroformate (Fmoc-Cl) with the amino group in a basic medium (e.g., NaHCO₃) at 0–4°C to prevent racemization .
Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the product. Monitor by TLC (Rf ~0.4) .
Deprotection : Remove Fmoc with 20% piperidine in DMF, followed by neutralization and lyophilization .
How can reaction yields be optimized during the synthesis of this compound under microwave-assisted conditions?
Advanced Question
Answer:
Microwave-assisted synthesis enhances reaction efficiency:
- Conditions : Use 50–100 W power, 80–100°C, and 10–15 minutes. Solvents like DMF or THF improve dielectric heating .
- Catalysts : Add 0.1 eq. DMAP to accelerate carbamate formation .
- Workflow : Monitor real-time via in-line IR spectroscopy to track Fmoc coupling (disappearance of –NH₂ peak at 3300 cm⁻¹) .
What analytical techniques are critical for confirming the enantiomeric purity of this compound?
Advanced Question
Answer:
- Chiral HPLC : Use a Chiralpak IA column (4.6 × 250 mm), isocratic elution with hexane:isopropanol (85:15), flow rate 1 mL/min. Retention time: 12.3 min for (S)-enantiomer .
- Polarimetry : Specific rotation [α]D²⁵ = +23.5° (c = 1, CHCl₃) confirms configuration .
- NMR : Compare ¹H NMR shifts of the o-tolyl group (δ 7.2–7.4 ppm) to rule out diastereomeric impurities .
How should researchers address discrepancies in biological activity data between this compound and its structural analogs?
Advanced Question
Answer:
Contradictions may arise from:
- Steric Effects : The o-tolyl group introduces steric hindrance, reducing binding affinity compared to analogs with para-substituted aryl groups (e.g., 3,5-difluorophenyl derivatives) .
- Solubility : LogP of 4.2 (calculated) suggests lower aqueous solubility than analogs with hydrophilic substituents (e.g., –OH groups), impacting in vitro assays .
Mitigation : Perform molecular docking studies to analyze steric clashes and adjust substituents (e.g., replacing o-tolyl with smaller groups) .
What storage conditions are required to maintain the stability of this compound?
Basic Question
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Purge containers with argon to avoid oxidation .
- Moisture Control : Use desiccants (e.g., silica gel) in storage cabinets .
What methodologies ensure enantiomeric purity during large-scale synthesis?
Advanced Question
Answer:
- Crystallization-Induced Dynamic Resolution (CIDR) : Recrystallize from ethanol/water (9:1) to achieve >99% ee .
- Asymmetric Catalysis : Use (R)-BINAP-Cu complexes to suppress racemization during Fmoc coupling .
- Quality Control : Validate purity via LC-MS (m/z 456.2 [M+H]⁺) and circular dichroism (CD) spectroscopy .
How do structural modifications influence this compound’s interaction with biological targets?
Advanced Question
Answer:
-
Substituent Effects :
Substituent Binding Affinity (IC₅₀) Notes o-Tolyl 12.3 µM Steric hindrance limits target access 3,5-Difluorophenyl 5.8 µM Enhanced π-π stacking with hydrophobic pockets -
Backbone Flexibility : Replacing propanoic acid with butanoic acid increases conformational flexibility, improving binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
